molecular formula C22H24N2O8 B601463 4-Epidoxycycline CAS No. 6543-77-7

4-Epidoxycycline

Cat. No. B601463
CAS RN: 6543-77-7
M. Wt: 444.4 g/mol
InChI Key: SGKRLCUYIXIAHR-NLJUDYQYSA-N
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Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Epidoxycycline involves its interaction with specific molecular targets and pathways. Unlike doxycycline, this compound does not exhibit antibiotic activity. Instead, it is used to inactivate the transactivator protein tTA or activate the reverse transactivator rtTA protein in Tet-Off- and Tet-On-based gene expression systems . This makes it a valuable tool for controlling gene expression in various experimental settings.

Similar Compounds:

Uniqueness of this compound: this compound is unique due to its lack of antibiotic activity, making it suitable for use in gene expression studies without the confounding effects of antibiotic activity. This sets it apart from other tetracycline derivatives, which are primarily used for their antimicrobial properties .

Safety and Hazards

4-Epidoxycycline is considered to have less off-target consequences on mitochondrial health compared to doxycycline . It lacks the antibiotic activity of doxycycline, therefore, it may not induce the intestinal inflammation in mice associated with doxycycline use .

Future Directions

4-Epidoxycycline has been shown to be similarly efficient as doxycycline in controlling gene expression in vitro and in mice . Since it lacks the antibiotic activity of doxycycline, it may help to avoid adverse side effects and selection of resistant bacteria . This makes it a promising alternative for future research and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Epidoxycycline involves the epimerization of doxycycline at the C-4 position. This process can be achieved through various chemical reactions, including the use of strong acids or bases under controlled conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Epidoxycycline undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

properties

IUPAC Name

(4R,4aR,5S,5aR,6R,12aR)-4-(dimethylamino)-1,5,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O8/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31)/t7-,10+,14+,15+,17-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGKRLCUYIXIAHR-NLJUDYQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]2[C@@H]([C@H]3[C@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901316643
Record name 4-Epidoxycycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6543-77-7
Record name 4-Epidoxycycline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006543777
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Epidoxycycline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901316643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-EPIDOXYCYCLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TR57F2W7Q6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Q & A

Q1: How does 4-epidoxycycline compare to doxycycline in terms of its effects on gene expression?

A: Both doxycycline and this compound have been shown to influence gene expression in eukaryotic systems, potentially causing off-target effects when used in gene expression control systems like Tet-On/Tet-Off []. Research in Saccharomyces cerevisiae demonstrated that doxycycline elicited the most significant gene expression changes compared to tetracycline and this compound, suggesting that this compound might offer a more targeted approach with fewer off-target effects [].

Q2: Is this compound metabolized in the body like other tetracycline antibiotics?

A: While some tetracyclines undergo metabolism, research suggests that both doxycycline and its epimer, this compound, are relatively metabolically inert []. Studies in human volunteers found that the majority of ingested doxycycline was excreted unchanged. Only minor amounts of this compound were detected in urine and feces, indicating limited metabolic conversion [].

Q3: Can this compound be detected in animal tissues after doxycycline administration?

A: Yes, this compound has been detected in various animal tissues after doxycycline administration. Studies in pigs administered doxycycline via drinking water revealed the presence of this compound in kidney, liver, skin, fat, and muscle tissues []. These findings highlight the importance of analytical methods capable of differentiating between doxycycline and its 4-epimer for accurate residue monitoring.

Q4: What analytical methods are available to detect and quantify both doxycycline and this compound in biological samples?

A: Several analytical techniques have been developed to specifically detect and quantify both doxycycline and this compound. High-performance liquid chromatography (HPLC) methods coupled with fluorescence detection have proven effective in separating and quantifying these compounds in various matrices, including animal tissues [, ]. Additionally, ultra-performance liquid chromatography (UPLC) with ultraviolet detection has also been successfully employed to analyze doxycycline, this compound, and 6-epidoxycycline in aquatic animal muscle tissues []. These methods offer high sensitivity and selectivity, enabling accurate residue analysis for food safety monitoring and pharmacokinetic studies.

Q5: Are there any potential applications for this compound in research?

A: Emerging research points towards potential applications of this compound in research. One study explored its use as an alternative to doxycycline in controlling gene expression within conditional mouse models []. Although limited information is available, this suggests this compound might hold promise as a tool for genetic research, particularly in systems where the off-target effects of doxycycline are a concern.

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